![molecular formula C28H23O2P B15208617 (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a fused benzofuran ring system and a diphenylphosphine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxybenzaldehyde and an alkyne, under acidic or basic conditions.
Introduction of the Diphenylphosphine Group: The diphenylphosphine group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphine reagent and a halogenated benzofuran derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions: (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted benzofuran derivatives.
科学的研究の応用
(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: The diphenylphosphine group can act as a ligand in transition metal catalysis, facilitating various organic transformations.
作用機序
The mechanism of action of (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The diphenylphosphine group can also coordinate with transition metals, forming active catalytic species that facilitate organic reactions .
類似化合物との比較
Benzofuran Derivatives: Compounds such as 5a,10b-dihydrobenzofuro[2,3-b]benzofuran-2,9-dicarbonitrile and other benzofuran derivatives share structural similarities with (2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine.
Diphenylphosphine Derivatives: Compounds containing the diphenylphosphine group, such as triphenylphosphine, exhibit similar reactivity and can be used in similar applications.
Uniqueness: The uniqueness of this compound lies in its combination of the benzofuran core and the diphenylphosphine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C28H23O2P |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
(2,9-dimethyl-5a,10b-dihydro-[1]benzofuro[2,3-b][1]benzofuran-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H23O2P/c1-18-13-14-24-22(15-18)26-23-16-19(2)17-25(27(23)30-28(26)29-24)31(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17,26,28H,1-2H3 |
InChIキー |
HHJMLUFTGGJVIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3C2C4=C(O3)C(=CC(=C4)C)P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



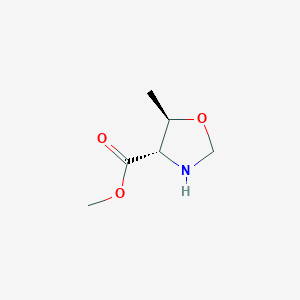
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
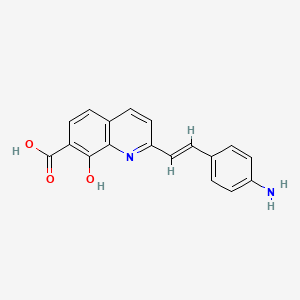
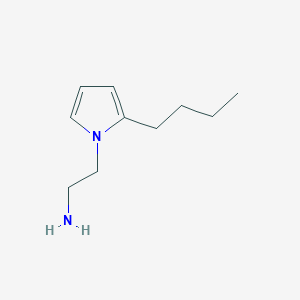
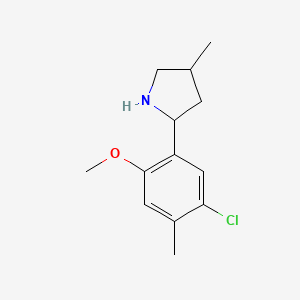
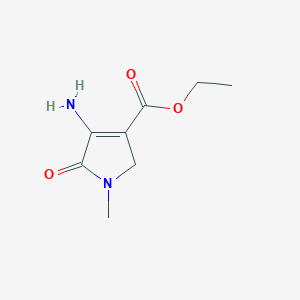
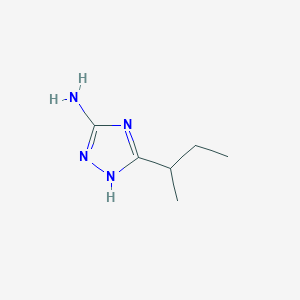
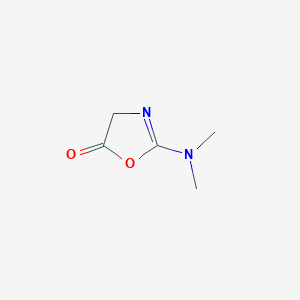
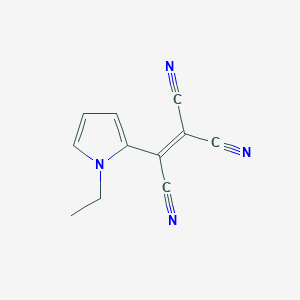
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
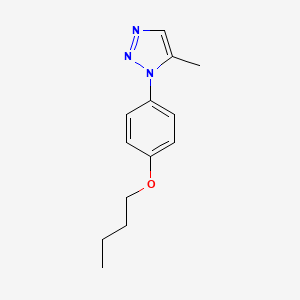
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
